Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate
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Overview
Description
Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a benzyl group, a piperidine ring, and a methoxy substituent, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 4-methoxypiperidine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to the active site, thereby preventing the breakdown of acetylcholine. This interaction is facilitated by the benzyl-piperidine moiety, which provides strong binding affinity to the enzyme’s catalytic site .
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((4-hydroxypiperidin-4-yl)methyl)carbamate
- tert-Butyl ((4-methoxypiperidin-4-yl)methyl)carbamate
- Benzyl ((4-methylpiperidin-4-yl)methyl)carbamate
Uniqueness
Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate is unique due to its methoxy substituent, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the methoxy group plays a crucial role in the reaction mechanism .
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-19-15(7-9-16-10-8-15)12-17-14(18)20-11-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3,(H,17,18) |
InChI Key |
WOGMDLJDFULMIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCNCC1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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